N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their therapeutic properties, particularly as antibacterial agents. This compound is characterized by the presence of benzodioxane and benzoxazine moieties, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
Initial Reaction: These starting materials react in the presence of 10% aqueous sodium carbonate (Na2CO3) to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
Further Reactions: The intermediate product is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) and lithium hydride as a base to afford various derivatives.
Chemical Reactions Analysis
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Due to its antibacterial properties, it is explored for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other sulfonamide derivatives:
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-N-(SUBSTITUTED-BENZYL)BENZENESULFONAMIDES: These compounds also exhibit antibacterial properties but differ in their substituents, which can affect their potency and spectrum of activity.
N-(ALKYL/ARALKYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZENESULFONAMIDES: These are acetylcholinesterase inhibitors with varying alkyl or aralkyl groups, influencing their inhibitory potential and selectivity.
Properties
Molecular Formula |
C25H24N2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H24N2O6S/c1-16-3-7-19(8-4-16)34(29,30)27-15-24(33-21-9-5-17(2)13-20(21)27)25(28)26-18-6-10-22-23(14-18)32-12-11-31-22/h3-10,13-14,24H,11-12,15H2,1-2H3,(H,26,28) |
InChI Key |
VPYBOYYZQMDHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.